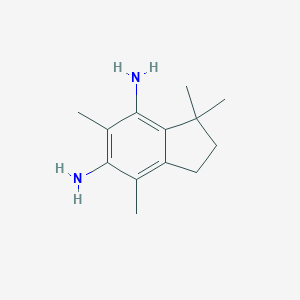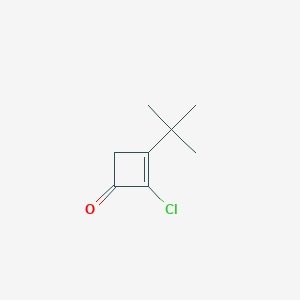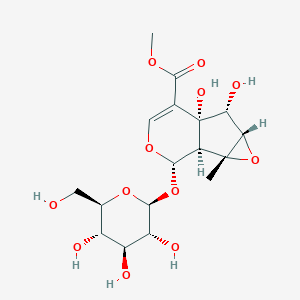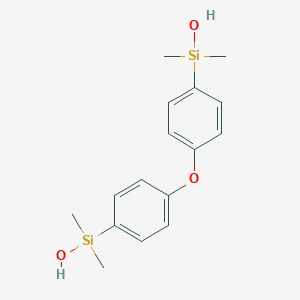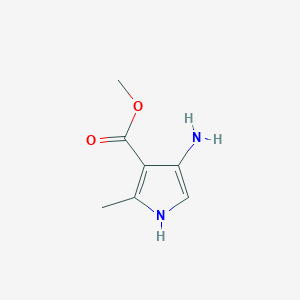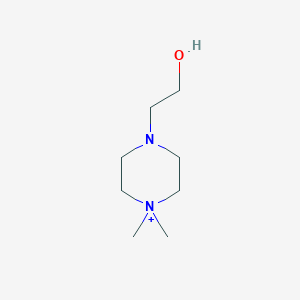
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid, commonly known as AFTA, is a naturally occurring fatty acid found in various plants and animals. AFTA has been the center of attention for scientific research due to its potential biological and pharmacological activities.
Mécanisme D'action
The mechanism of action of AFTA is not fully understood. However, it is believed that AFTA exerts its biological and pharmacological activities by modulating various signaling pathways and gene expression. AFTA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. AFTA has also been reported to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.
Biochemical and Physiological Effects:
AFTA has been shown to exhibit various biochemical and physiological effects. It has been reported to lower the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AFTA has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, AFTA has been reported to regulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing the levels of low-density lipoprotein (LDL).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using AFTA in lab experiments include its natural occurrence, easy synthesis method, and potential biological and pharmacological activities. However, the limitations of using AFTA in lab experiments include its low solubility in water and the need for high purity of the starting material.
Orientations Futures
There are numerous future directions for the study of AFTA. Some of these include:
1. Investigation of the molecular mechanism of action of AFTA.
2. Development of more efficient and cost-effective synthesis methods for AFTA.
3. Investigation of the potential use of AFTA in the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of AFTA.
5. Investigation of the potential use of AFTA as a dietary supplement.
Conclusion:
In conclusion, AFTA is a naturally occurring fatty acid that has been extensively studied for its potential biological and pharmacological activities. AFTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of AFTA is not fully understood, but it is believed to modulate various signaling pathways and gene expression. AFTA has numerous advantages and limitations for lab experiments, and there are numerous future directions for the study of AFTA.
Méthodes De Synthèse
AFTA is synthesized by the oxidation of linoleic acid, which is a polyunsaturated fatty acid. This process involves the use of various chemical reagents and catalysts. The yield of AFTA depends on the reaction conditions and the purity of the starting material.
Applications De Recherche Scientifique
AFTA has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. AFTA has also been shown to modulate the immune system and regulate lipid metabolism. Furthermore, AFTA has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
114601-85-3 |
|---|---|
Nom du produit |
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-11-14-19(17(2)22)18(16-21)13-10-8-9-12-15-20(23)24/h7-8,10-11,14,16,18H,3-6,9,12-13,15H2,1-2H3,(H,23,24)/b10-8+,11-7+,19-14+ |
Clé InChI |
QYSPNDLSROHLFH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C/C=C(/C(C/C=C/CCCC(=O)O)C=O)\C(=O)C |
SMILES |
CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C |
SMILES canonique |
CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C |
Synonymes |
anhydrolevulgandin D2 AnLGD2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
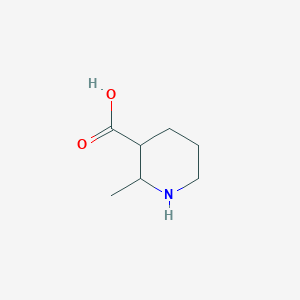
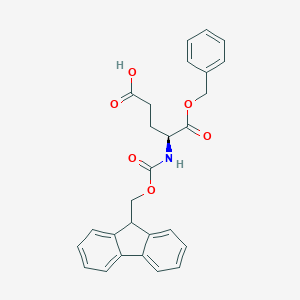
![3-fluoro-N'-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide](/img/structure/B37884.png)



